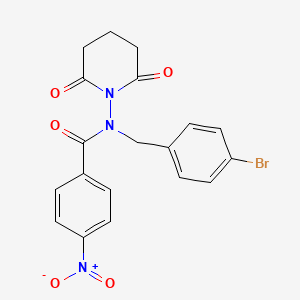![molecular formula C15H24ClNO3 B4987840 N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)
N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine, also known as carvedilol, is a beta-blocker medication used in the treatment of various cardiovascular diseases. It was first approved by the United States Food and Drug Administration (FDA) in 1995. Carvedilol has been widely used due to its unique pharmacological properties and therapeutic effects.
Mecanismo De Acción
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 adrenergic receptor blocking activity. By blocking these receptors, N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine reduces the effects of catecholamines, such as epinephrine and norepinephrine, on the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and myocardial oxygen demand. Carvedilol also has antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects on the cardiovascular system. It reduces heart rate, blood pressure, and myocardial oxygen demand, which can improve cardiac function in patients with heart failure and myocardial infarction. It also improves left ventricular function and reduces the risk of sudden cardiac death. Carvedilol has been shown to have antioxidant and anti-inflammatory effects, which may protect against oxidative stress and inflammation in the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It has a well-established synthesis method and is readily available for research purposes. Carvedilol has been extensively studied in various animal models and has been shown to have therapeutic effects in cardiovascular diseases. However, N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine also has some limitations for lab experiments. It has a short half-life and requires multiple dosing, which can complicate experimental design. In addition, N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has significant interindividual variability in pharmacokinetics and pharmacodynamics, which can affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine research. One area of interest is the use of N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol's neuroprotective properties may make it a promising candidate for these diseases. Another area of interest is the development of novel formulations of N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine, such as sustained-release formulations, to improve its pharmacokinetic properties and reduce dosing frequency. Finally, the use of N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine in combination with other drugs for the treatment of cardiovascular diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin in the presence of sodium hydroxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol in the presence of sodium hydroxide to form the final product, N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. The synthesis method of N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been well-established and optimized for large-scale production.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied in various scientific research applications. It has been shown to be effective in the treatment of hypertension, heart failure, and myocardial infarction. Carvedilol has also been investigated for its neuroprotective properties in the treatment of Parkinson's disease and Alzheimer's disease. In addition, N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been studied for its anti-inflammatory and anti-oxidative stress effects in various disease models.
Propiedades
IUPAC Name |
N-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3/c1-13-12-14(16)4-5-15(13)20-11-10-19-9-7-17-6-3-8-18-2/h4-5,12,17H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVULPKVIUJVWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCOCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)
![2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)


![1-{2-[(1-ethyl-1H-benzimidazol-2-yl)thio]ethyl}-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B4987799.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4987807.png)
![5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987809.png)

![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B4987836.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4987846.png)
![1-[6-(mesityloxy)hexyl]-1H-imidazole](/img/structure/B4987858.png)
![8-bromo-3-propyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4987867.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4987874.png)